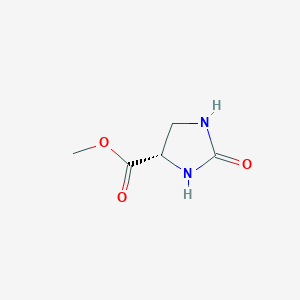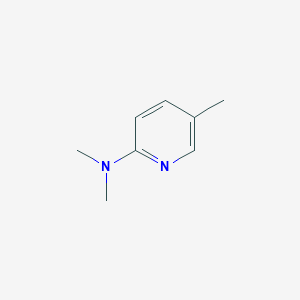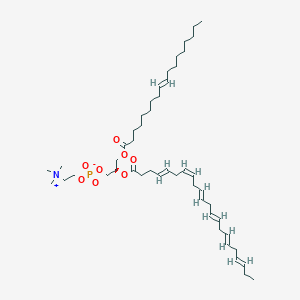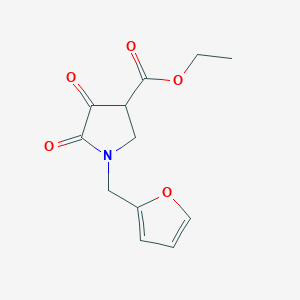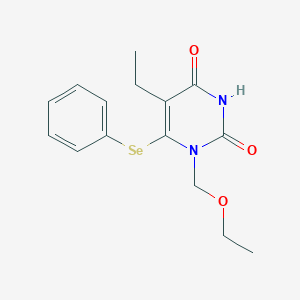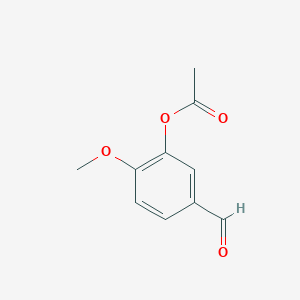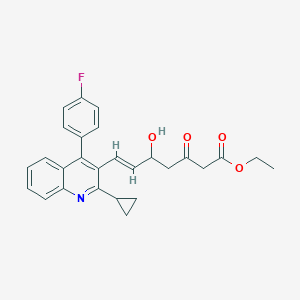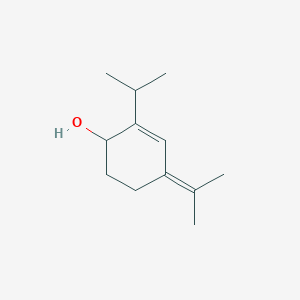
Canventol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Canventol is a chemical compound that has been used in scientific research for many years. It is a versatile compound that has been used in a variety of applications, including drug discovery and development, as well as in the study of biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of Canventol is not fully understood. However, it is believed that Canventol acts as an inhibitor of the enzyme monoamine oxidase. Monoamine oxidase is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of monoamine oxidase, Canventol increases the levels of these neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
Canventol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. Canventol has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Canventol in lab experiments is that it is a well-characterized compound that has been used in scientific research for many years. This means that researchers have a good understanding of its properties and how it behaves in different experimental conditions. However, one of the limitations of using Canventol is that it can be difficult to work with. It is a highly reactive compound that can be unstable under certain conditions.
Orientations Futures
There are many future directions for research on Canventol. One area of research could be to investigate the potential therapeutic applications of Canventol. It has been shown to have antioxidant properties, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate the effects of Canventol on different neurotransmitter systems. This could help to shed light on the mechanisms by which Canventol exerts its effects. Finally, future research could investigate the potential use of Canventol in combination with other drugs to enhance their therapeutic effects.
Méthodes De Synthèse
The synthesis of Canventol is a complex process that involves several steps. The first step involves the reaction of 2,4-dinitrophenylhydrazine with 2,4-pentanedione. This reaction produces a yellow-orange compound known as 2,4-dinitrophenylhydrazone. The second step involves the reduction of 2,4-dinitrophenylhydrazone with sodium borohydride. This reaction produces Canventol.
Applications De Recherche Scientifique
Canventol has been used in a variety of scientific research applications. It has been used in drug discovery and development, as well as in the study of biochemical and physiological processes. Canventol has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. It has also been used to study the metabolism of drugs in the liver.
Propriétés
Numéro CAS |
150956-50-6 |
|---|---|
Nom du produit |
Canventol |
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
2-propan-2-yl-4-propan-2-ylidenecyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h7,9,12-13H,5-6H2,1-4H3 |
Clé InChI |
CYOJESZRZNCQEV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C)C)CCC1O |
SMILES canonique |
CC(C)C1=CC(=C(C)C)CCC1O |
Synonymes |
2-isopropyl-4-isopropylidenecyclohex-2-ene-1-ol canventol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




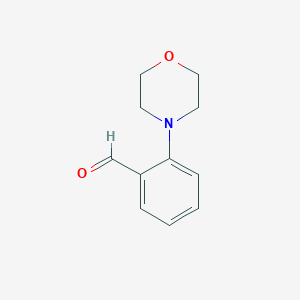
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
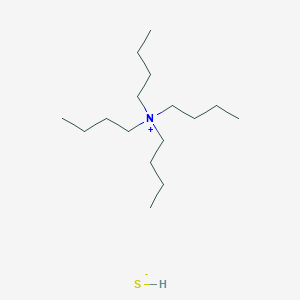
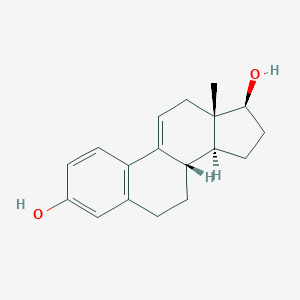
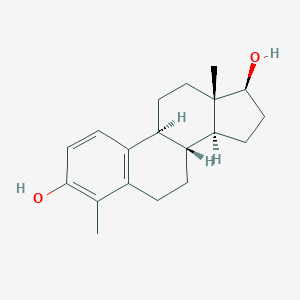
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)
